molecular formula C₂₂H₃₃NO₈ B1140184 Desvenlafaxine-o-glucuronide CAS No. 1021933-98-1

Desvenlafaxine-o-glucuronide

Numéro de catalogue: B1140184
Numéro CAS: 1021933-98-1
Poids moléculaire: 439.5
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desvenlafaxine-o-glucuronide is a metabolite of desvenlafaxine, which is an active metabolite of venlafaxine. Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder. The glucuronidation of desvenlafaxine results in the formation of this compound, which is a significant pathway in its metabolism .

Mécanisme D'action

Target of Action

Desvenlafaxine-o-glucuronide, also known as Desvenlafaxine, is an antidepressant agent and a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorders in adults . The primary targets of Desvenlafaxine are the serotonin and norepinephrine transporters in the central nervous system . These transporters play a crucial role in mood regulation, and their inhibition can help alleviate symptoms of depression .

Mode of Action

The exact mechanism of the antidepressant action of Desvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced depressive symptoms .

Biochemical Pathways

The primary metabolic pathways for Desvenlafaxine include glucuronidation, oxidation, and N-demethylation . In humans, Desvenlafaxine is the predominant drug-related species in plasma and urine . In mice, rats, and dogs, this compound is the most commonly detected in plasma and urine . The glucuronidation of Desvenlafaxine is likely catalyzed by UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 .

Pharmacokinetics

Desvenlafaxine is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . The binding of Desvenlafaxine to plasma proteins is low (30%) and the mean terminal half-life (t 1/2), is approximately 11 hours . It is mostly metabolized by O-glucuronide conjugation by UDP-glucuronyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 . To a lesser extent, it undergoes oxidative metabolism .

Result of Action

The molecular and cellular effects of Desvenlafaxine’s action are primarily related to its impact on serotonin and norepinephrine levels in the brain. By inhibiting their reuptake, Desvenlafaxine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced depressive symptoms .

Action Environment

The action, efficacy, and stability of Desvenlafaxine can be influenced by various environmental factors. For instance, genetic polymorphisms in CYP and UGT enzymes, and ABC and SLCO1B1 transporters can impact the pharmacokinetics and safety of Desvenlafaxine . Furthermore, the incidence of adverse drug reactions can be higher in certain environments, such as in multiple-dose clinical trials . Therefore, the environment in which Desvenlafaxine is administered can significantly influence its action and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of desvenlafaxine-o-glucuronide involves the glucuronidation of desvenlafaxine. This process can be carried out in vitro using human liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes. The reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is conducted at physiological pH and temperature .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant UGT enzymes. The reaction conditions are optimized to ensure maximum yield and purity of the product. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the purification and analysis of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Desvenlafaxine-o-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to desvenlafaxine, facilitated by UGT enzymes .

Common Reagents and Conditions

Major Products

The major product of the glucuronidation reaction is this compound. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body .

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

Desvenlafaxine undergoes extensive metabolism, primarily through glucuronidation, which involves the conjugation of the drug with glucuronic acid. This process is mediated by various UDP-glucuronosyltransferase (UGT) isoforms, notably UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. Approximately 19% of the administered dose of desvenlafaxine is excreted as desvenlafaxine-O-glucuronide in urine .

Table 1: Metabolic Pathways of Desvenlafaxine

Metabolic PathwayDescriptionMajor Enzymes Involved
GlucuronidationConjugation with glucuronic acidUGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17
OxidationN-demethylation and other oxidative processesCYP3A4, CYP2C19

Clinical Applications

This compound's role in pharmacotherapy extends beyond mere metabolism; it has implications for drug-drug interactions and therapeutic efficacy.

Drug-Drug Interactions

Desvenlafaxine is known for its relatively predictable pharmacokinetic profile, which may reduce the risk of interactions compared to other antidepressants. The glucuronidation pathway can be a site for potential interactions with other medications that are substrates or inhibitors of UGT enzymes . Understanding these interactions is critical in clinical settings to avoid adverse effects.

Efficacy in Major Depressive Disorder

Clinical studies have demonstrated that desvenlafaxine is effective in treating major depressive disorder (MDD). A pooled analysis from multiple trials indicated significant improvements in depression scales (e.g., Hamilton Rating Scale for Depression) when comparing desvenlafaxine to placebo .

Table 2: Summary of Clinical Trials on Desvenlafaxine

StudyDosage (mg/d)Duration (weeks)Primary OutcomeResult
Liebowitz et al (2010)508HDRS 17 Total ScoreSignificant improvement (P < .05)
Phase III Trial1008HDRS 17 Total ScoreNo significant difference vs placebo
Long-term StudyVariableOngoingVarious scalesOverall efficacy established

Case Studies and Clinical Insights

Several case studies highlight the importance of monitoring patients on desvenlafaxine due to its metabolic pathways. For instance, patients with hepatic impairment showed increased exposure to desvenlafaxine due to reduced clearance rates .

Case Study Example: Hepatic Impairment

  • Patient Profile : 65-year-old female with moderate hepatic impairment.
  • Treatment : Initiated on desvenlafaxine at a lower dose due to increased AUC.
  • Outcome : Improved depressive symptoms with careful monitoring of liver function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

This compound is unique in its metabolic pathway, as it is formed through glucuronidation, a process that enhances its water solubility and facilitates its excretion. This distinguishes it from other metabolites that may undergo different metabolic pathways such as oxidation or reduction .

Activité Biologique

Desvenlafaxine-O-glucuronide is a significant metabolite of desvenlafaxine, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. This compound is formed primarily through glucuronidation, a phase II metabolic process facilitated by various UDP-glucuronosyltransferase (UGT) enzymes. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy, safety, and potential drug interactions.

Metabolism and Pharmacokinetics

Desvenlafaxine is predominantly metabolized via conjugation to form this compound. The major UGT isoforms involved in this process include UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. In preclinical studies, this compound accounted for approximately 78% to 96% of the circulating metabolites in plasma across various species, including rats and dogs .

Key Pharmacokinetic Parameters

ParameterValue
C_max (maximum concentration)376 ng/mL
Terminal half-life (t_1/2)Approximately 11 hours
Plasma protein bindingLow (30%)

The pharmacokinetics of desvenlafaxine are relatively consistent across individuals with different CYP2D6 metabolizer phenotypes, indicating a low potential for drug-drug interactions mediated by this enzyme .

This compound exhibits biological activity primarily through its role as a metabolite of desvenlafaxine. While the parent compound acts on serotonin and norepinephrine reuptake inhibition, the glucuronide metabolite may have distinct pharmacological properties. Studies suggest that glucuronides can sometimes exhibit pharmacological activity independent of their parent compounds .

Case Studies and Clinical Implications

  • Efficacy in Depression : Clinical trials have demonstrated that desvenlafaxine at doses of 50 mg/day shows significant efficacy in treating major depressive disorder without notable monoamine oxidase inhibitory activity or significant affinity for other receptors such as muscarinic or histaminergic receptors .
  • Safety Profile : Desvenlafaxine has been shown to have a favorable safety profile with minimal adverse effects related to CYP-mediated drug-drug interactions. This is particularly advantageous for patients who are on multiple medications .
  • Pharmacodynamic Interactions : In vitro studies indicate that desvenlafaxine does not significantly inhibit CYP450 enzymes, including CYP2D6 and P-glycoprotein transporters, further supporting its low interaction potential with other drugs metabolized by these pathways .

Research Findings

Recent studies have focused on the implications of genetic polymorphisms in UGT enzymes affecting the metabolism of desvenlafaxine and its glucuronide metabolite. Variability in UGT activity could lead to differences in therapeutic outcomes among patients . Additionally, research into the role of this compound in detoxification processes highlights its importance in drug metabolism and safety assessments.

Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO8/c1-23(2)12-15(22(29)10-4-3-5-11-22)13-6-8-14(9-7-13)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h6-9,15-19,21,24-26,29H,3-5,10-12H2,1-2H3,(H,27,28)/t15?,16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDOISGIGBUYGA-NMXLZWJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601343443
Record name Desvenlafaxine-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021933-98-1
Record name Desvenlafaxine-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021933981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESVENLAFAXINE-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PDXVEFMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O-Desmethylvenlafaxine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.